molecular formula C16H16FN3O4S B3651078 1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B3651078
M. Wt: 365.4 g/mol
InChI Key: GBEUCPHTSSDJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative reacts with 2-fluorobenzene sulfonyl chloride under basic conditions to form the intermediate. This intermediate is then further reacted with 2-nitrobenzene sulfonyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Thiol derivatives: From the reduction of the sulfonyl group.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The fluorophenyl and nitrophenylsulfonyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorophenyl)-4-[(2-chlorophenyl)sulfonyl]piperazine
  • 1-(2-fluorophenyl)-4-[(2-methylphenyl)sulfonyl]piperazine
  • 1-(2-fluorophenyl)-4-[(2-hydroxyphenyl)sulfonyl]piperazine

Uniqueness

1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is unique due to the presence of both a fluorophenyl group and a nitrophenylsulfonyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-5-1-2-6-14(13)18-9-11-19(12-10-18)25(23,24)16-8-4-3-7-15(16)20(21)22/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEUCPHTSSDJOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-(2-fluorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.